![molecular formula C9H20Cl2N4 B13460116 n,n-Dimethyl-n'-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B13460116.png)
n,n-Dimethyl-n'-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Dimethyl-n’-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine: is a chemical compound that features a pyrazole ring attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-n’-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine typically involves the reaction of 1-methyl-1h-pyrazole-5-carbaldehyde with n,n-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the methyl groups attached to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with various metals
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of n,n-Dimethyl-n’-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its binding to enzymes or receptors, altering their activity and leading to the desired biological outcomes.
Comparaison Avec Des Composés Similaires
n,n-Dimethyl-1,2-ethanediamine: This compound has a similar ethane-1,2-diamine backbone but lacks the pyrazole ring.
1-methyl-1h-pyrazole-5-carbaldehyde: This compound contains the pyrazole ring but lacks the ethane-1,2-diamine backbone.
Uniqueness: n,n-Dimethyl-n’-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine is unique due to the combination of the pyrazole ring and the ethane-1,2-diamine backbone. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H20Cl2N4 |
|---|---|
Poids moléculaire |
255.19 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H18N4.2ClH/c1-12(2)7-6-10-8-9-4-5-11-13(9)3;;/h4-5,10H,6-8H2,1-3H3;2*1H |
Clé InChI |
QSTNMYDJKKADBI-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC=N1)CNCCN(C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6,6-dimethylhept-4-ynoic acid](/img/structure/B13460035.png)
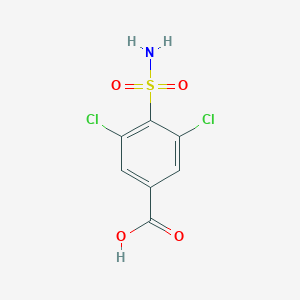
![3-Tert-butylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13460048.png)
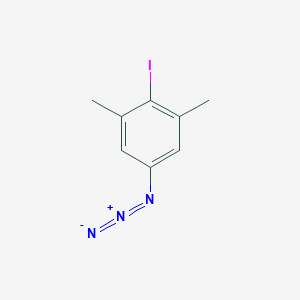
![2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13460059.png)
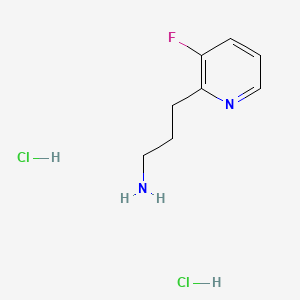
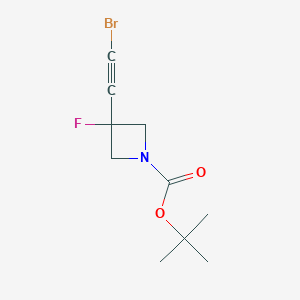
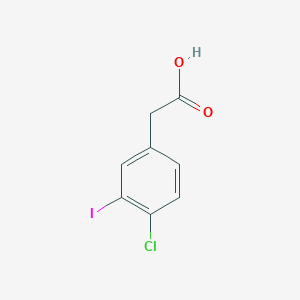
![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxane-4-carboxylic acid](/img/structure/B13460088.png)
![(2-ethoxyethyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B13460093.png)
![1-(4-Chlorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}urea](/img/structure/B13460096.png)
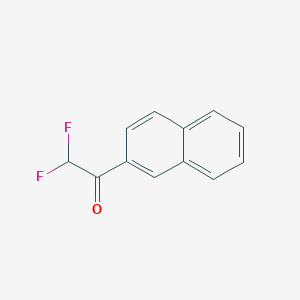
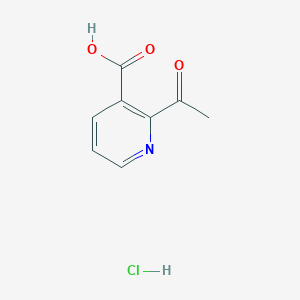
![tert-butyl N-{2-formyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-yl}carbamate](/img/structure/B13460108.png)
